![molecular formula C12H18 B14398453 3-Methylidenespiro[5.5]undec-1-ene CAS No. 87482-39-1](/img/structure/B14398453.png)
3-Methylidenespiro[5.5]undec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylidenespiro[5.5]undec-1-ene is a chemical compound characterized by its unique spiro structure, which consists of two rings connected through a single carbon atom. This compound is part of the spiro[5.5]undecane family, known for its intriguing conformational and configurational properties . The spiro structure imparts chirality to the molecule, making it an interesting subject for stereochemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenespiro[5.5]undec-1-ene typically involves the formation of the spiro structure through cyclization reactions. One common method includes the use of metallated allenol ethers, which undergo acid-catalyzed ring closure to form the spiro compound . The reaction conditions often involve the use of lithium derivatives and methoxypropadiene, followed by sequential dialkylation and acid-catalyzed cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to manage the cyclization reactions efficiently and safely.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylidenespiro[5.5]undec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The spiro structure allows for substitution reactions at various positions, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce saturated hydrocarbons .
Applications De Recherche Scientifique
3-Methylidenespiro[5.5]undec-1-ene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Methylidenespiro[5.5]undec-1-ene involves its interaction with molecular targets through its spiro structure. The chirality and conformational flexibility of the compound allow it to interact with various enzymes and receptors, potentially modulating their activity . The specific pathways involved depend on the biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Methylidenespiro[5.5]undec-1-ene include:
Spiro[5.5]undecane derivatives: Such as 3,9-disubstituted-spiro[5.5]undecane.
1,3-Dioxane and 1,3-Dithiane spiranes: These compounds share the spiro structure but contain different heteroatoms in the rings.
Uniqueness
This compound is unique due to its specific spiro structure and the presence of a methylene group at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
87482-39-1 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
3-methylidenespiro[5.5]undec-4-ene |
InChI |
InChI=1S/C12H18/c1-11-5-9-12(10-6-11)7-3-2-4-8-12/h5,9H,1-4,6-8,10H2 |
Clé InChI |
SFUIGWNHNLZBBJ-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCC2(CCCCC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


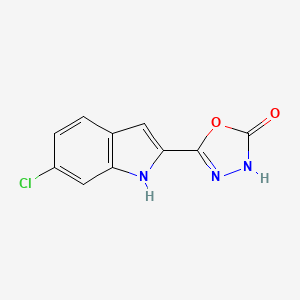
![Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]-](/img/structure/B14398376.png)
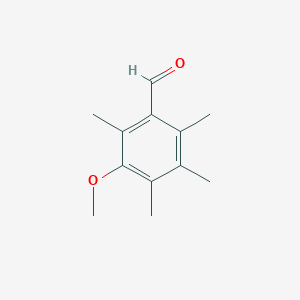
![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine](/img/structure/B14398392.png)
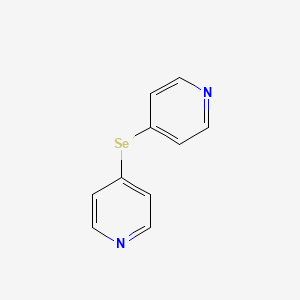
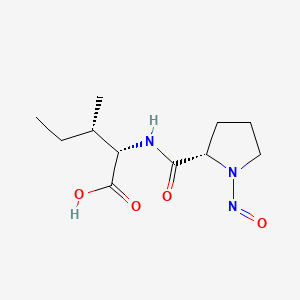
![3-[(3-Methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14398416.png)
![Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)-](/img/structure/B14398422.png)
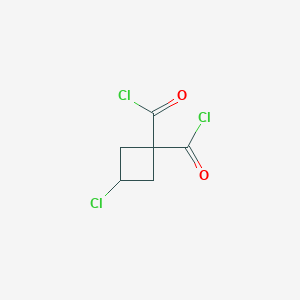
![N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide](/img/structure/B14398431.png)
![[(Hex-1-en-2-yl)sulfanyl]benzene](/img/structure/B14398435.png)
![N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14398436.png)

![(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14398445.png)
